proto-oncogene mbcl-2 alpha protein

Apoptosis Isoform biology Subcellular fractionation

The proto-oncogene BCL-2 alpha protein (p26-Bcl-2α, approx. 26 kDa) represents the full-length, membrane-embedded splice variant of the BCL-2 gene product and is the canonical anti-apoptotic effector of the intrinsic mitochondrial death pathway.

Molecular Formula C12H20O
Molecular Weight 0
CAS No. 114100-41-3
Cat. No. B1167772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameproto-oncogene mbcl-2 alpha protein
CAS114100-41-3
Synonymsproto-oncogene mbcl-2 alpha protein
Molecular FormulaC12H20O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proto-Oncogene BCL-2 Alpha Protein (CAS 114100-41-3): Sourcing Guide for the Canonical Anti-Apoptotic Splice Variant


The proto-oncogene BCL-2 alpha protein (p26-Bcl-2α, approx. 26 kDa) represents the full-length, membrane-embedded splice variant of the BCL-2 gene product and is the canonical anti-apoptotic effector of the intrinsic mitochondrial death pathway. [1] Unlike the alternatively spliced BCL-2 beta isoform (p22, ~22 kDa), which lacks the C-terminal hydrophobic transmembrane (TM) anchor, BCL-2 alpha contains all four BH domains (BH1–BH4) and a carboxy-terminal tail-anchor sequence that directs constitutive insertion into the mitochondrial outer membrane, endoplasmic reticulum, and nuclear envelope. [2] This specific topological feature is indispensable for its cell-survival function, as demonstrated by loss-of-function when the TM domain is deleted or when the beta isoform is expressed. The CAS Registry Number 114100-41-3 is associated with this entity in certain vendor databases; however, users should verify identity via the canonical UniProt accession P10415 (isoform alpha/1) or NCBI Reference Sequence NP_000624.2, as the CAS record may carry legacy small-molecule formula annotations (C₁₂H₂₀O) that do not reflect the actual 239-amino-acid polypeptide. [3]

Why BCL-2 Alpha Cannot Be Substituted by In-Class Homologs: Evidence-Based Procurement Rationale


The BCL-2 family contains at least five pro-survival members (BCL-2 itself, BCL-xL, BCL-w, MCL-1, BFL-1/A1) and two major splice isoforms of BCL-2 (alpha and beta) that share extensive sequence identity yet exhibit profoundly divergent subcellular localization, protein–protein interaction networks, and functional potency. [1] Simply procuring 'any BCL-2 family protein' or the truncated beta isoform as a substitute for BCL-2 alpha introduces critical experimental confounds: the beta isoform lacks the transmembrane domain and is predominantly cytosolic, rendering it incapable of constitutive mitochondrial membrane anchoring; BCL-xL and MCL-1 display distinct BH3-binding selectivity profiles that dictate non-overlapping dependencies in cancer cells; and only BCL-2 alpha carries the unique GTP-binding activity reported for this proto-oncogene. [2] In drug discovery contexts—particularly BH3-mimetic screening and BH3 profiling—the use of an incorrect homolog or isoform produces binding affinity data that cannot be extrapolated to the native BCL-2 alpha target, leading to erroneous selectivity conclusions and wasted screening resources. [3]

BCL-2 Alpha Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Transmembrane Domain Confers Membrane Anchoring and Survival Activity: BCL-2 Alpha vs. Beta Isoform

BCL-2 alpha (p26) contains a C-terminal hydrophobic transmembrane domain (amino acids 219–239) that directs constitutive insertion into mitochondrial membranes, which is absent in the alternative splice variant BCL-2 beta (p22). In functional survival assays using IL-3-dependent 32D hematopoietic cells, BCL-2 alpha markedly prolonged cell survival upon IL-3 withdrawal, whereas BCL-2 beta failed to extend survival at all. Subcellular fractionation confirmed that BCL-2 alpha co-fractionates exclusively with the inner mitochondrial membrane marker F1-β-ATPase, while BCL-2 beta resides predominantly in the cytosolic fraction. [1] This binary functional difference (active membrane-bound alpha vs. inactive cytosolic beta) is the single most critical quality attribute distinguishing the two commercially available recombinant BCL-2 isoforms. [2]

Apoptosis Isoform biology Subcellular fractionation IL-3 withdrawal assay

GTP-Binding Activity: A Unique Biochemical Property of BCL-2 Alpha Not Shared by Other BCL-2 Family Members

BCL-2 alpha, but not the beta isoform or other BCL-2 family members such as BCL-xL or MCL-1, possesses intrinsic GTP-binding activity characteristic of small molecular weight G-proteins. Cell fractionation experiments demonstrated that BCL-2 alpha is located at the inner surface of the cell membrane and exhibits biochemical properties—including GTP-binding, toxin insensitivity, autophosphorylation activity, and cooperation with c-myc in cell transformation—that parallel those of classical small G-proteins such as Ras. [1] This GTP-binding function maps to the full-length alpha isoform containing the complete C-terminal tail, which is absent or truncated in the beta splice variant. No comparable GTP-binding activity has been reported for BCL-xL, MCL-1, BCL-w, or BFL-1/A1 in the peer-reviewed literature, making this a class-level differentiating feature specific to BCL-2 alpha. [2]

Signal transduction GTP-binding proteins Membrane biology Proto-oncogene

Differential BH3-Domain Binding Selectivity: BCL-2 Alpha Preferentially Binds BAX BH3 Peptide Over BCL-xL

Isothermal titration calorimetry (ITC) using recombinant BCL-2 family proteins revealed that BCL-2 alpha binds the 36-mer BH3 peptide derived from BAX with a dissociation constant (Kd) of 15.1 nM, while BCL-xL and MCL-1 bind the same BAX peptide with markedly lower affinity. [1] In native gel competition experiments, when the BAX peptide was incubated with equimolar concentrations of both BCL-2 and BCL-xL, the peptide preferentially formed a complex with BCL-2—free BCL-2 became undetectable while most BCL-xL remained unbound. [2] This differential binding profile has direct practical significance: screening assays that use recombinant BCL-xL or MCL-1 as the target protein will miss compounds that selectively engage the BCL-2:BAX interaction interface, and vice versa. The selectivity window is further underscored by the clinical BCL-2 inhibitor venetoclax (ABT-199), which exhibits a Ki of <0.01 nM for BCL-2 versus Ki values of 48 nM for BCL-xL, 245 nM for BCL-w, and >444 nM for MCL-1—representing >4,800-fold selectivity for BCL-2 over BCL-xL and BCL-w. [3]

BH3 profiling Protein–protein interactions Isothermal titration calorimetry Drug discovery

Differential Bid-Binding: BCL-2 Beta Binds Bid; BCL-2 Alpha Does Not—Implications for Extrinsic Apoptosis Pathway Studies

Co-immunoprecipitation (co-IP) experiments demonstrated that BCL-2 beta, but not BCL-2 alpha, is capable of binding to the pro-apoptotic BH3-only protein Bid, which resides in the cytoplasm and serves as the critical molecular linker transmitting extrinsic death-receptor signals (via caspase-8-mediated cleavage to tBid) to the intrinsic mitochondrial pathway. [1] Both isoforms bind Bad and Bax equivalently, indicating that the isoform-specific Bid interaction is not a general binding deficiency of the alpha variant. This differential interaction pattern means that only BCL-2 beta can intercept the extrinsic-to-intrinsic apoptotic signal at the level of Bid/tBid in the cytosol, whereas BCL-2 alpha operates exclusively at the mitochondrial membrane. [2] Furthermore, overexpression of BCL-2 beta produced stronger in vitro chemoresistance to multiple cytotoxic drugs than overexpression of BCL-2 alpha—an observation that directly contradicts the historical assumption that beta is merely a non-functional splice variant. [3]

Extrinsic apoptosis Death receptor signaling Co-immunoprecipitation Isoform specificity

Long-Term Pluripotency Maintenance in Embryonic Stem Cells: BCL-2 Alpha Is Functional; BCL-2 Beta Is Not

In a functional comparison of Bcl2 splicing isoforms in mouse embryonic stem cells (mESCs), both Bcl2α and Bcl2β were found to enhance differentiation efficiency and improve survival and growth under serum-free conditions. However, the functional effect of Bcl2α was more potent than that of Bcl2β, and critically, only Bcl2α could maintain the long-term expansion and pluripotency of ESCs cultured in serum-free medium. [1] Despite their structural differences—Bcl2β lacks the C-terminal transmembrane domain characteristic of Bcl2α—the two isoforms exhibited similar subcellular localization in mESCs, indicating that the differential potency in maintaining pluripotency is not simply a matter of mislocalization but rather reflects intrinsic functional differences in anti-apoptotic signaling capacity. [2] This establishes a clear, application-specific rationale: any stem-cell or regenerative-medicine protocol requiring sustained pluripotency under defined serum-free conditions demands the alpha isoform.

Embryonic stem cells Pluripotency Regenerative medicine Serum-free culture

SPR-Based Binding Affinity Profiling: Recombinant BCL-2 Alpha Discriminates Ligand Selectivity Across BCL-2 Family Members

Surface plasmon resonance (SPR) assays using recombinant BCL-2 family proteins provide quantitative binding affinity comparisons essential for compound screening. In a representative dataset, the selective BCL-2 inhibitor S55746 bound recombinant BCL-2 with a Kd of 0.006 ± 0.002 μM, while binding to BCL-xL was 29-fold weaker (Kd = 0.175 ± 0.042 μM), and binding to MCL-1 and BFL-1 was undetectable (NB = no binding). [1] This pattern mirrors the selectivity of venetoclax described above and confirms that recombinant BCL-2 alpha—when properly folded and purified—recapitulates the pharmacologically relevant binding surface that distinguishes it from its closest homolog BCL-xL. SPR-based quality control using a reference inhibitor (e.g., venetoclax or S55746) can therefore serve as a functional identity and lot-to-lot consistency check for recombinant BCL-2 alpha preparations, ensuring that the purchased protein is conformationally competent.

Surface plasmon resonance Drug screening Binding kinetics Inhibitor profiling

Optimal Research and Industrial Application Scenarios for BCL-2 Alpha Recombinant Protein


BH3-Mimetic Small-Molecule Screening and Selectivity Profiling Against Native BCL-2 Alpha

BCL-2 alpha recombinant protein is the definitive target for primary screening campaigns aimed at identifying or characterizing BCL-2-selective BH3-mimetic compounds. As demonstrated by the venetoclax selectivity profile (BCL-2 Ki < 0.01 nM vs. BCL-xL Ki = 48 nM, >4,800-fold selectivity), only the full-length alpha isoform correctly presents the canonical hydrophobic binding groove occupied by BH3-domain ligands. [1] SPR and fluorescence polarization assays using properly folded recombinant BCL-2 alpha enable quantitative determination of binding constants (Kd/Ki) that are directly translatable to cellular BH3-profiling readouts and in vivo pharmacodynamic markers. Counter-screens against recombinant BCL-xL and MCL-1 are strongly recommended in parallel to establish the selectivity window, given that these homologs share the BH3-binding groove architecture but differ in their surface residue composition and conformational dynamics. [2]

Mitochondrial Membrane Integration and Cytochrome c Release Reconstitution Assays

The C-terminal transmembrane (TM) domain of BCL-2 alpha (residues 219–239) is both necessary and sufficient for mitochondrial outer membrane insertion and anti-apoptotic function, as rigorously demonstrated by the inability of the TM-lacking BCL-2 beta isoform to prolong cell survival in IL-3 withdrawal assays. [3] Reconstitution experiments using isolated mitochondria or liposomes require the full-length alpha isoform to recapitulate native membrane topology. Truncated constructs (e.g., BCL-2 ΔTM or BCL-2 1–203) lack membrane-anchoring capacity and exhibit altered oligomerization and ligand-binding properties, making them unsuitable surrogates for studying BCL-2's membrane-proximal regulation of cytochrome c release, VDAC interaction, or MOMP (mitochondrial outer membrane permeabilization) control. [4]

Stem Cell Survival and Pluripotency Maintenance Protocols Under Defined Serum-Free Conditions

For regenerative medicine applications and developmental biology studies employing embryonic stem cells (ESCs) cultured in serum-free, defined media, only the BCL-2 alpha isoform has been shown to sustain long-term expansion while preserving pluripotency. [5] Although both Bcl2α and Bcl2β provide short-term survival benefits and enhance differentiation efficiency, the beta isoform fails to maintain the undifferentiated pluripotent state during extended culture. This functional divergence—demonstrated in mouse ESCs but mechanistically relevant to human ESC and iPSC systems—makes the alpha isoform the mandatory specification for any stem-cell protocol integrating anti-apoptotic support. Procurement documentation should explicitly request the full-length, TM-domain-containing alpha isoform (e.g., amino acids 1–218 or 1–239) expressed in a eukaryotic system when post-translational modifications may influence function. [6]

GTP-Binding and Non-Canonical Signal Transduction Studies

BCL-2 alpha is unique among the anti-apoptotic BCL-2 family members in possessing demonstrable GTP-binding activity and exhibiting biochemical properties characteristic of small molecular weight G-proteins, including membrane association, autophosphorylation, and oncogenic cooperation with c-myc. [7] Research programs investigating the non-canonical signaling functions of BCL-2—particularly its proposed role in mitogenic signal transduction at the inner leaflet of the plasma membrane, or crosstalk with Ras-family GTPases—must procure the full-length alpha isoform. The GTP-binding domain maps to regions of the protein that are either absent or conformationally inaccessible in the beta splice variant and in commonly used C-terminal truncation constructs (e.g., BCL-2 ΔC). No other recombinant BCL-2 family member (BCL-xL, MCL-1, BCL-w, BFL-1) provides this activity, establishing BCL-2 alpha as an irreplaceable reagent for this specialized application space. [8]

Quote Request

Request a Quote for proto-oncogene mbcl-2 alpha protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.